molecular formula C7H14ClNO3 B12333365 Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride CAS No. 2070896-56-7

Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride

Cat. No.: B12333365
CAS No.: 2070896-56-7
M. Wt: 195.64 g/mol
InChI Key: PGHHLDJHDDIJSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride typically involves the reaction of 1,4-oxazepane with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazepane derivatives, which can be further utilized in chemical synthesis .

Scientific Research Applications

Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,4-Oxazepane-6-carboxylate Hydrochloride
  • Methyl 2-Homomorpholinecarboxylate
  • 2-Morpholinecarboxylic acid, Methyl ester

Uniqueness

Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized compounds and materials .

Properties

CAS No.

2070896-56-7

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 1,4-oxazepane-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5-8-3-2-4-11-6;/h6,8H,2-5H2,1H3;1H

InChI Key

PGHHLDJHDDIJSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCCO1.Cl

Origin of Product

United States

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